Cas no 85030-56-4 (m-PEG4-Amine)

m-PEG4-Amine structure
m-PEG4-Amine structure
Nome do Produto:m-PEG4-Amine
N.o CAS:85030-56-4
MF:C9H21NO4
MW:207.2673432827
MDL:MFCD11041099
CID:727896
PubChem ID:253661955

m-PEG4-Amine Propriedades químicas e físicas

Nomes e Identificadores

    • 3,6,9,12-Tetraoxatridecan-1-amine
    • 3,6,9,12-Tetraoxatridecanamine
    • 2,5,8,11-tetraoxatridecane-13-amine
    • 2-(2-(2-(2-METHOXYETHOXY)ETHOXY)ETHOXY)ETHANAMINE
    • 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanamine
    • 3,6,9,12-tetraoxatridecylamine
    • mPEG4-amine
    • mPEG4-NH2
    • Methyl-PEG4-Amine
    • m-PEG4-amine
    • m-dPEG4-amine
    • m-dPEG(R)4-amine
    • MEO-DPEG(4)-NH2
    • BIPG1582
    • DQTQYVYXIOQYGN-UHFFFAOYSA-N
    • BCP11315
    • SY056493
    • M2501
    • 2,5,8,11-Tetraoxatridecan-13-amine (9CI)
    • 2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethylamine
    • [2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethylamine
    • Triethylene glycol 2-aminoethyl methyl ether
    • m-PEG4-Amine
    • MDL: MFCD11041099
    • Inchi: 1S/C9H21NO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-10H2,1H3
    • Chave InChI: DQTQYVYXIOQYGN-UHFFFAOYSA-N
    • SMILES: O(CCOCCOCCOCCN)C

Propriedades Computadas

  • Massa Exacta: 207.14705815 g/mol
  • Massa monoisotópica: 207.14705815 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 11
  • Complexidade: 103
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 62.9
  • XLogP3: -1.3
  • Peso Molecular: 207.27

Propriedades Experimentais

  • Densidade: 1.005±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de ebulição: 85°C/0.1mmHg(lit.)
  • Ponto de Flash: 116.2±16.8 ºC,
  • Índice de Refracção: 1.4440 to 1.4480
  • Solubilidade: Soluble (999 g/l) (25 º C),

m-PEG4-Amine Informações de segurança

m-PEG4-Amine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030154-5g
m-PEG4-Amine
85030-56-4 98%
5g
¥6551 2024-05-21
Chemenu
CM339085-5g
m-PEG4-Amine
85030-56-4 95%+
5g
$*** 2023-05-29
eNovation Chemicals LLC
Y1043484-1g
Methyl-PEG4-Amine
85030-56-4 98%
1g
$100 2024-06-07
Alichem
A449039287-1g
2,5,8,11-Tetraoxatridecan-13-amine
85030-56-4 95%
1g
$460.00 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M2501-100mg
m-PEG4-Amine
85030-56-4 98.0%(GC)
100mg
¥590.0 2022-06-10
ChemScence
CS-W020954-1g
m-PEG4-Amine
85030-56-4 ≥97.0%
1g
$120.0 2022-04-26
ChemScence
CS-W020954-2500mg
m-PEG4-Amine
85030-56-4
2500mg
$245.0 2021-09-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
QBD10175-100MG
m-dPEG?4-amine
85030-56-4
100MG
¥1160.52 2022-02-23
Cooke Chemical
A7785912-100mg
2,5,8,11-tetraoxatridecane-13-amine
85030-56-4 98%
100mg
RMB 191.20 2025-02-21
abcr
AB259661-10 g
2,5,8,11-Tetraoxatridecan-13-amine; .
85030-56-4
10 g
€821.60 2023-07-20

m-PEG4-Amine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Ammonium acetate ,  Ammonia Solvents: Water ;  48 h, rt
Referência
Site-selective modification of peptides and proteins via interception of free-radical-mediated dechalcogenation
Griffiths, Rhys C.; et al, Angewandte Chemie, 2020, 59(52), 23659-23667

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 3 h, 0 °C → rt
2.1 Solvents: Dimethylformamide ;  12 h, 80 °C
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  3 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water
Referência
Influence of Side Chains on the n-Type Organic Electrochemical Transistor Performance
Ohayon, David; et al, ACS Applied Materials & Interfaces, 2021, 13(3), 4253-4266

Método de produção 3

Condições de reacção
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; overnight, 0 - 5 °C; 5 °C → rt
1.2 Reagents: Ammonia ,  Ammonium chloride Solvents: Water ;  48 h, rt
Referência
Self-Assembly Can Direct Dynamic Covalent Bond Formation toward Diversity or Specificity
Komaromy, David; et al, Journal of the American Chemical Society, 2017, 139(17), 6234-6241

Método de produção 4

Condições de reacção
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Dichloromethane ;  0 °C; 24 h
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  12 h, reflux
Referência
Morphology Optimization via Side Chain Engineering Enables All-Polymer Solar Cells with Excellent Fill Factor and Stability
Liu, Xi; et al, Journal of the American Chemical Society, 2018, 140(28), 8934-8943

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  3 d, 60 °C
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
Referência
Tuneable Transient Thermogels Mediated by a pH- and Redox-Regulated Supramolecular Polymerization
Spitzer, Daniel; et al, Angewandte Chemie, 2017, 56(48), 15461-15465

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, 0 - 5 °C; 5 °C → rt
2.1 Reagents: Ammonia ,  Ammonium chloride Solvents: Water ;  48 h, rt
Referência
Self-Assembly Can Direct Dynamic Covalent Bond Formation toward Diversity or Specificity
Komaromy, David; et al, Journal of the American Chemical Society, 2017, 139(17), 6234-6241

Método de produção 7

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 15 min, rt
1.2 Reagents: Diisopropyl azodicarboxylate ;  rt; 12 h, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.3 Reagents: Sodium carbonate Solvents: Water ;  pH 10, rt
Referência
Synthesis and Properties of Alternating Polypeptoids and Polyampholytes as Protein-Resistant Polymers
Tao, Yue; et al, Biomacromolecules, 2018, 19(3), 936-942

Método de produção 8

Condições de reacção
1.1 Reagents: Water
Referência
Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids
Su, Shan; et al, Organic & Biomolecular Chemistry, 2017, 15(39), 8384-8392

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt; 3 h, 80 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt; 4 h, 60 °C
Referência
Direct Ordering of Anchoring Events at the Surface of Iron Oxide Nanoparticles Enabled by A Stepwise Phase-Transfer Strategy
Okada, Yohei ; et al, ChemistrySelect, 2018, 3(29), 8458-8461

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  overnight, 75 °C
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 5 h, rt
2.2 Reagents: Water ;  overnight, 80 °C
Referência
N-monosubstituted methoxy-oligo(ethylene glycol) carbamate ester prodrugs of resveratrol
Mattarei, Andrea; et al, Molecules, 2015, 20(9), 16085-16102

Método de produção 11

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ;  30 min, 0 °C
1.2 Solvents: Chloroform ;  0 °C; 2.5 h, rt; 10 h, rt → reflux; reflux → 0 °C
1.3 Solvents: Water
2.1 Solvents: Dimethylformamide ;  overnight, 110 °C
2.2 Solvents: Water
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 h, reflux
Referência
Novel Glycosylated Naphthalimide-Based Activatable Fluorescent Probe: A Tool for the Assessment of Hexosaminidase Activity and Intracellular Hexosaminidase Imaging
Dong, Lili; et al, ACS Sensors, 2019, 4(5), 1222-1229

Método de produção 12

Condições de reacção
1.1 Solvents: Dimethylformamide ;  rt; 3 h, 80 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt; 4 h, 60 °C
Referência
Direct Ordering of Anchoring Events at the Surface of Iron Oxide Nanoparticles Enabled by A Stepwise Phase-Transfer Strategy
Okada, Yohei ; et al, ChemistrySelect, 2018, 3(29), 8458-8461

Método de produção 13

Condições de reacção
1.1 Solvents: Dimethylformamide ;  12 h, 80 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  3 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
Referência
Influence of Side Chains on the n-Type Organic Electrochemical Transistor Performance
Ohayon, David; et al, ACS Applied Materials & Interfaces, 2021, 13(3), 4253-4266

Método de produção 14

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  2 d, rt
Referência
Tuneable pH-regulated supramolecular copolymerisation by mixing mismatched dendritic peptide comonomers
Ahlers, P.; et al, Polymer Chemistry, 2015, 6(41), 7245-7250

Método de produção 15

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 5 h, rt
1.2 Reagents: Water ;  overnight, 80 °C
Referência
N-monosubstituted methoxy-oligo(ethylene glycol) carbamate ester prodrugs of resveratrol
Mattarei, Andrea; et al, Molecules, 2015, 20(9), 16085-16102

Método de produção 16

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  12 h, reflux
Referência
Morphology Optimization via Side Chain Engineering Enables All-Polymer Solar Cells with Excellent Fill Factor and Stability
Liu, Xi; et al, Journal of the American Chemical Society, 2018, 140(28), 8934-8943

Método de produção 17

Condições de reacção
1.1 Reagents: Ammonia ,  Ammonium chloride Solvents: Water ;  48 h, rt
Referência
Self-Assembly Can Direct Dynamic Covalent Bond Formation toward Diversity or Specificity
Komaromy, David; et al, Journal of the American Chemical Society, 2017, 139(17), 6234-6241

Método de produção 18

Condições de reacção
1.1 Solvents: Dimethylformamide ;  90 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  80 °C
Referência
All-Solid-State Vertical Three-Terminal N-Type Organic Synaptic Devices for Neuromorphic Computing
Xie, Zhichao ; et al, Advanced Functional Materials, 2022, 32(21),

Método de produção 19

Condições de reacção
1.1 Reagents: Sodium hydride ;  0 °C; rt
1.2 Solvents: Tetrahydrofuran ;  0 °C; rt
2.1 Solvents: Dimethylformamide ;  90 °C
3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  80 °C
Referência
All-Solid-State Vertical Three-Terminal N-Type Organic Synaptic Devices for Neuromorphic Computing
Xie, Zhichao ; et al, Advanced Functional Materials, 2022, 32(21),

Método de produção 20

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Ammonium acetate ,  Ammonia Solvents: Water ;  48 h, rt
Referência
Site-selective modification of peptides and proteins via interception of free-radical-mediated dechalcogenation
Griffiths, Rhys C.; et al, Angewandte Chemie, 2020, 59(52), 23659-23667

Método de produção 21

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  3 d, 60 °C
2.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  2 d, rt
Referência
Tuneable pH-regulated supramolecular copolymerisation by mixing mismatched dendritic peptide comonomers
Ahlers, P.; et al, Polymer Chemistry, 2015, 6(41), 7245-7250

Método de produção 22

Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
1.2 Solvents: Water ;  24 h, rt
Referência
Nanowells on Silica Particles in Water Containing Long-Distance Porphyrin Heterodimers
Li, Guangtao; et al, Journal of the American Chemical Society, 2003, 125(35), 10693-10702

Método de produção 23

Condições de reacção
1.1 Solvents: Dichloromethane ;  24 h, 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Water
Referência
Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids
Su, Shan; et al, Organic & Biomolecular Chemistry, 2017, 15(39), 8384-8392

m-PEG4-Amine Raw materials

m-PEG4-Amine Preparation Products

Categorias Relacionadas

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:85030-56-4)m-PEG4-Amine
A841058
Pureza:99%/99%
Quantidade:5g/25g
Preço ($):260.0/1177.0